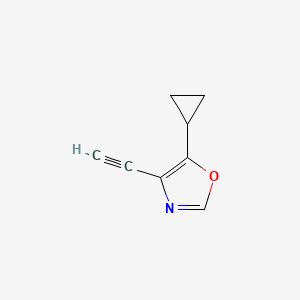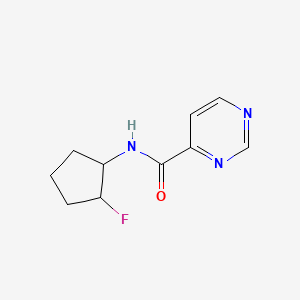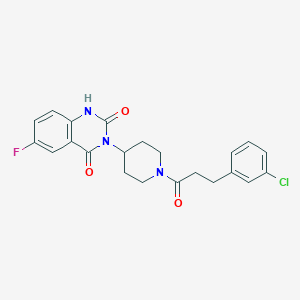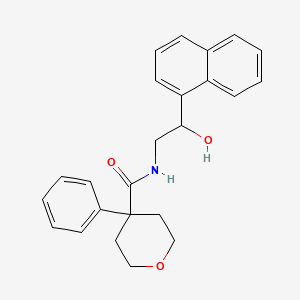![molecular formula C20H21N3O2 B2540273 N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847593-61-7](/img/structure/B2540273.png)
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Vue d'ensemble
Description
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as DIMBOA, is a natural compound found in various plants. It has been studied extensively for its potential use in scientific research due to its unique biochemical and physiological effects.
Applications De Recherche Scientifique
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial, antifungal, and insecticidal properties, making it a potential candidate for agricultural applications. It has also been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on cancer cells.
Mécanisme D'action
The mechanism of action of N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the growth of various microorganisms and insects by disrupting their cellular processes.
Biochemical and Physiological Effects:
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, its low solubility in water and limited availability may pose challenges in its use in certain experiments.
Orientations Futures
For research on N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide include further studies on its mechanism of action, potential use in agriculture and cancer research, and development of more efficient synthesis methods. Additionally, its potential use in the treatment of inflammatory diseases and other medical applications should be explored.
Méthodes De Synthèse
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can be synthesized through a series of chemical reactions involving 2,4-dimethylbenzaldehyde, indole-3-acetic acid, and oxalyl chloride. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-17(14(2)11-13)23-20(25)19(24)21-10-9-15-12-22-18-6-4-3-5-16(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEHVLCZPCWRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322474 | |
| Record name | N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
CAS RN |
847593-61-7 | |
| Record name | N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)

![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)

![methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2540199.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)


![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)
